molecular formula C6H10F3NO B6600982 rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis CAS No. 2759744-94-8

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis

Cat. No.: B6600982
CAS No.: 2759744-94-8
M. Wt: 169.14 g/mol
InChI Key: LUYKBSSNEFAOBI-WHFBIAKZSA-N
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Description

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, often using amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    rac-1-[(2R,3R)-3-(trifluoromethyl)oxolan-2-yl]methanamine: Similar structure but with a different position of the trifluoromethyl group.

    rac-1-[(2S,3S)-2-(trifluoromethyl)oxolan-3-yl]methanamine: Enantiomeric form with different stereochemistry.

Uniqueness

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis is unique due to its specific stereochemistry and the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[(2S,3S)-2-(trifluoromethyl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYKBSSNEFAOBI-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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